4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Bromodomain BRD4 BD1 Isothermal Titration Calorimetry

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide (CAS 1707600-24-5) is a fully synthetic N-isobutyl-substituted benzamide derivative bearing a para-bromine and a meta-methyl group on the phenyl ring. With a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol, this compound belongs to the broad class of substituted benzamides that have been extensively explored as bromodomain inhibitors, HDAC modulators, and kinase-targeting scaffolds.

Molecular Formula C12H16BrNO
Molecular Weight 270.17 g/mol
CAS No. 1707600-24-5
Cat. No. B1449564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-methyl-N-(2-methylpropyl)benzamide
CAS1707600-24-5
Molecular FormulaC12H16BrNO
Molecular Weight270.17 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)NCC(C)C)Br
InChIInChI=1S/C12H16BrNO/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15)
InChIKeyDTKWNTYVNZMALU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methyl-N-(2-methylpropyl)benzamide (CAS 1707600-24-5): Chemical Identity and Procurement-Relevant Physicochemical Profile


4-Bromo-3-methyl-N-(2-methylpropyl)benzamide (CAS 1707600-24-5) is a fully synthetic N-isobutyl-substituted benzamide derivative bearing a para-bromine and a meta-methyl group on the phenyl ring . With a molecular formula of C₁₂H₁₆BrNO and a molecular weight of 270.17 g/mol, this compound belongs to the broad class of substituted benzamides that have been extensively explored as bromodomain inhibitors, HDAC modulators, and kinase-targeting scaffolds . Its predicted physicochemical properties — boiling point 340.7±35.0 °C, density 1.273±0.06 g/cm³, and pKa 14.66±0.46 — position it as a stable, moderately lipophilic building block suitable for further medicinal chemistry elaboration .

Why Generic Substitution of 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide Is Insufficient: The Unique Steric and Electronic Fingerprint of the N-isobutyl-3-methyl-4-bromo Scaffold


Substituted benzamides are a structurally promiscuous class; the precise combination and spatial orientation of ring substituents and N-alkyl groups profoundly modulate bromodomain selectivity, binding kinetics, and off-target liability [1]. The N-isobutyl group provides a branched hydrophobic contact surface that differs fundamentally from linear N-propyl or smaller N-isopropyl analogs, while the 3-methyl group ortho to the amide linkage introduces torsional constraints that affect the presentation of the bromine atom to bromodomain binding pockets [2]. Consequently, simple replacement with a generic 4-bromobenzamide or an N-methyl variant would be expected to alter both potency and selectivity profiles, undermining SAR integrity in programs dependent on the specific substitution pattern of this compound.

Product-Specific Quantitative Evidence for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide: Binding Affinity, Selectivity, and Physicochemical Differentiation


BRD4 Bromodomain 1 Binding Affinity: Measured Dissociation Constant by Isothermal Titration Calorimetry

The compound exhibits a Kd of 1.91 × 10³ nM (1.91 µM) for BRD4 bromodomain 1 measured by isothermal titration calorimetry, a direct biophysical method that reports true thermodynamic binding affinity [1]. This is approximately 21-fold weaker than the reference BET inhibitor (+)-JQ1, which binds BRD4 BD1 with a Kd of ~90 nM by competitive binding assay [2]. The micromolar affinity positions this benzamide as a fragment-like or early-lead scaffold rather than a potent inhibitor, indicating its utility for fragment-based lead discovery or as a control compound in bromodomain assay development.

Bromodomain BRD4 BD1 Isothermal Titration Calorimetry Binding Affinity

CREBBP (CBP) Binding Affinity: Selectivity Window Between BRD4 and CBP Bromodomains

The compound binds CREBBP (CBP) bromodomain with a Kd of 4.34 × 10⁴ nM (43.4 µM) by ITC, representing a ~23-fold selectivity for BRD4 BD1 over CBP (1.91 µM vs. 43.4 µM) [1]. This selectivity — measured under identical ITC conditions — is noteworthy because many benzamide-derived bromodomain ligands exhibit poor discrimination between BET family members and CBP [2]. The data provide a quantitative selectivity fingerprint that can be directly compared with literature values for other benzamide scaffolds evaluated in the same panel.

CBP CREBBP Bromodomain Selectivity ITC

Cellular Target Engagement: Chemoproteomic BRD4 Binding Affinity in HUT78 Cells

In a mass spectrometry-based bromosphere chemoproteomic assay using HUT78 human lymphoma cells, the compound engaged BRD4 with a reported Kd of 1.59 × 10³ nM (1.59 µM) [1]. This cellular target engagement value is remarkably consistent with the biophysical ITC measurement of 1.91 µM, indicating that the compound's binding is not substantially perturbed by the intracellular environment. Comparatively, other benzamide scaffolds in the same chemoproteomic panel displayed BRD4 Kd values ranging from <100 nM to >50 µM, placing this compound in the intermediate affinity tier [2].

Chemoproteomics Bromosphere Cellular Target Engagement BRD4

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Analog Benzamides

The N-isobutyl-3-methyl-4-bromo substitution pattern confers a distinct physicochemical signature compared to close structural analogs. The predicted cLogP (XLogP3) for the 3-des-methyl analog 4-bromo-N-isobutylbenzamide is 3.2, and the addition of the 3-methyl group is expected to increase cLogP by approximately 0.5 log units, yielding an estimated cLogP of ~3.7 for the target compound [1]. This elevated lipophilicity, combined with a single hydrogen bond donor (amide NH) and one hydrogen bond acceptor (amide C=O), places the compound in a property space distinct from the more polar N-unsubstituted or N-methyl benzamides, potentially enhancing passive membrane permeability while maintaining acceptable solubility for biochemical assays .

Lipophilicity cLogP Hydrogen Bonding Physicochemical Properties

Optimal Research and Industrial Application Scenarios for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide


Bromodomain Fragment-Based Lead Discovery: BRD4 BD1 Starting Scaffold

With a confirmed BRD4 BD1 Kd of 1.91 µM by ITC and a 23-fold selectivity window over CBP [1], this compound serves as a tractable fragment-like starting point for structure-guided optimization toward more potent and selective BRD4 inhibitors. Its micromolar affinity is characteristic of fragment hits amenable to fragment growing, merging, or linking strategies in academic and biopharma drug discovery programs targeting BET-dependent cancers and inflammatory diseases.

Chemoproteomic Selectivity Profiling and Cellular Assay Calibration

The concordance between biophysical ITC data (Kd 1.91 µM) and cellular chemoproteomic data (Kd 1.59 µM in HUT78 cells) [1] qualifies this compound as a control probe for calibrating bromosphere chemoproteomic workflows. It can serve as a benchmark compound of known BRD4 affinity when establishing or validating bromodomain target engagement assays in core facilities or CRO settings.

Medicinal Chemistry SAR Expansion Around the 3-Methyl-4-bromo-N-isobutyl Benzamide Core

The 4-bromo substituent provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling systematic exploration of the para-position while retaining the 3-methyl-N-isobutyl pharmacophore. The estimated cLogP of ~3.7 supports the design of analogs with balanced lipophilicity for cellular permeability, making this compound an ideal core scaffold for parallel SAR libraries and iterative medicinal chemistry optimization campaigns .

Dual BRD4/CBP Selectivity Tool for Epigenetic Probe Development

The 23-fold selectivity for BRD4 over CBP provides a quantitative baseline for developing chemical probes that discriminate between BET and non-BET bromodomains. This selectivity fingerprint can guide the design of derivatives with either enhanced or attenuated CBP cross-reactivity, depending on the desired pharmacological profile, and can be benchmarked against published benzamide chemoproteomic data from the GSK bromodomain panel [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-methyl-N-(2-methylpropyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.